Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several functional groups attached to the pyrimidine ring. These could include an isopropyl group, a benzyl group, a benzyloxy group, and a carboxylate group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the other compounds present. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .Scientific Research Applications
Synthesis and Biological Properties
Research has been conducted on derivatives of Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For example, Lavanya et al. (2013) synthesized novel isopropyl 2-(4-substituted benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate derivatives, which were screened for anti-inflammatory and antioxidant activities (Lavanya, Maddila, Jonnalagadda, & Rao, 2013).
Structural and Chemical Analysis
In another study, Silaichev et al. (2009) explored the reaction of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with cyclic enamines, including the detailed crystalline and molecular structure of specific derivatives (Silaichev, Aliev, & Maslivets, 2009).
Applications in Medicinal Chemistry
Further, the work of Fadda et al. (2013) involved synthesizing new 1,2,3,4-tetrahydropyrimidine-2-thione derivatives, indicating potential applications in medicinal chemistry (Fadda, Bondock, Khalil, & Tawfik, 2013).
Exploring Bioactivity
Research by Upadhyay et al. (2020) discussed the 1-isoindolinone framework, a related compound, highlighting its presence in various natural products with diverse biological activities and therapeutic potential (Upadhyay, Thapa, Sharma, & Sharma, 2020).
Future Directions
Properties
IUPAC Name |
propan-2-yl 3-benzyl-4-methyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-20(2)35-28(32)26-21(3)31(18-22-10-6-4-7-11-22)29(33)30-27(26)24-14-16-25(17-15-24)34-19-23-12-8-5-9-13-23/h4-17,20,27H,18-19H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASXTZQSKABWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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